molecular formula C18H20ClN7O B2525804 1-(2-chloro-4-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1172296-39-7

1-(2-chloro-4-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2525804
CAS No.: 1172296-39-7
M. Wt: 385.86
InChI Key: HPVKFZCQOUYUJA-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2-chloro-4-methylphenyl group and a pyrimidinyl-ethylamine moiety substituted with a 2-methylimidazole ring. Its molecular formula is C₁₉H₂₀ClN₇O, with a calculated molecular weight of 397.86 g/mol.

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O/c1-12-3-4-15(14(19)9-12)25-18(27)22-6-5-21-16-10-17(24-11-23-16)26-8-7-20-13(26)2/h3-4,7-11H,5-6H2,1-2H3,(H,21,23,24)(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVKFZCQOUYUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chloro-4-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. The imidazole and pyrimidine moieties are known to interact with various biological targets, including kinases and carbonic anhydrases, which play crucial roles in tumor growth and metastasis.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study showed that derivatives containing similar structures displayed IC50 values ranging from 1.42 µM to 4.56 µM against leukemia and renal carcinoma cell lines, indicating potent cytotoxicity .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression. It was found to possess a strong inhibitory effect with IC50 values comparable to other potent inhibitors, suggesting its potential as a therapeutic agent in targeting CA IX .

Case Study 1: Anticancer Efficacy

A recent study explored the effects of this compound on the K562 leukemia cell line, where it demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis, evidenced by increased annexin V-FITC positivity .

Case Study 2: Enzyme Interaction

In another investigation focusing on CA IX inhibition, the compound was subjected to molecular docking studies which revealed favorable binding interactions with the active site of CA IX. This suggests that modifications to the structure could enhance selectivity and potency against this enzyme .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
AnticancerK562 Cell Line2.27
AnticancerHL-60 Cell Line1.42
Enzyme InhibitionCarbonic Anhydrase IX10.93 - 25.06

Table 2: Structural Modifications and Their Effects

Compound VariantModificationEffect on Activity
Compound AAddition of ClIncreased potency against CA IX
Compound BRemoval of imidazoleDecreased anticancer activity

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea (CAS 1170817-00-1)

  • Structural Differences :
    • The aryl group is substituted with 5-chloro-2,4-dimethoxy instead of 2-chloro-4-methyl.
    • The pyrimidine ring bears a 3,5-dimethylpyrazole substituent instead of 2-methylimidazole.
  • Physicochemical Properties: Molecular formula: C₂₀H₂₄ClN₇O₃ (MW: 445.9 g/mol).

1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea (CAS 1203013-14-2)

  • Structural Differences: The aryl group is 2-chlorophenyl (lacking the 4-methyl group). The pyrimidine substituent is dimethylamino instead of methylimidazole.
  • Physicochemical Properties: Molecular formula: C₁₇H₂₀ClN₇O (MW: 348.8 g/mol). The dimethylamino group introduces basicity, which may enhance solubility in acidic environments but reduce metabolic stability compared to imidazole .

1-(4-((6-(1H-Imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea

  • The pyrimidine substituent is unmethylated imidazole.
  • However, the lack of halogenation may decrease lipophilicity and target affinity .

Data Table: Comparative Analysis

Property Target Compound CAS 1170817-00-1 CAS 1203013-14-2 Compound from
Molecular Formula C₁₉H₂₀ClN₇O C₂₀H₂₄ClN₇O₃ C₁₇H₂₀ClN₇O C₂₂H₂₂N₈O
Molecular Weight (g/mol) 397.86 445.9 348.8 414.47 (calculated)
Aryl Substituent 2-Chloro-4-methylphenyl 5-Chloro-2,4-dimethoxyphenyl 2-Chlorophenyl 4-Phenyl
Pyrimidine Substituent 2-Methylimidazole 3,5-Dimethylpyrazole Dimethylamino Imidazole
Key Functional Groups Chloro, methyl, urea, imidazole Chloro, methoxy, urea, pyrazole Chloro, dimethylamino, urea Urea, imidazole

Research Findings and Implications

  • Bioactivity Trends: The 2-methylimidazole group in the target compound may enhance kinase inhibition compared to dimethylpyrazole (CAS 1170817-00-1) or dimethylamino (CAS 1203013-14-2) due to stronger π-π stacking and hydrogen bonding . The 4-methyl group on the aryl ring in the target compound likely improves lipophilicity and bioavailability compared to the dimethoxy-substituted analog .
  • Metabolic Stability: Imidazole-containing compounds (target and ) are prone to CYP450-mediated oxidation, whereas dimethylamino-substituted pyrimidines (CAS 1203013-14-2) may exhibit longer half-lives .

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